molecular formula C13H14N2 B1526267 5-(2,3-Dimethylphenyl)pyridin-2-amine CAS No. 1226406-73-0

5-(2,3-Dimethylphenyl)pyridin-2-amine

Cat. No.: B1526267
CAS No.: 1226406-73-0
M. Wt: 198.26 g/mol
InChI Key: DLOBNMGODHNQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dimethylphenyl)pyridin-2-amine is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring with two methyl groups at the 2nd and 3rd positions . The nitrogen atom in the pyridine ring is also attached to an amine group .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Enantioselective Michael Addition : Chiral amines, including those with dimethylphenyl motifs, catalyze the enantioselective Michael addition of aldehydes to vinyl ketones. This organocatalytic reaction yields optically active substituted 5-keto aldehydes, demonstrating the utility of chiral amines in asymmetric synthesis (Melchiorre & Jørgensen, 2003).
  • Multicomponent Synthesis : Novel synthesis methods utilizing pyridine-pyrimidines and their bis-derivatives catalyzed by ionic liquids show the versatility of dimethylphenyl-pyridine derivatives in facilitating complex organic reactions, leading to efficient and reusable catalyst systems (Rahmani et al., 2018).

Material Science and Chemistry

  • Surface Functionalization : The study of pyrogallol 2-aminoethane, a compound with primary amine and pyrogallol groups, demonstrates material-independent surface functionalization capabilities. Such functionalities are critical for developing medical devices, drug delivery systems, and energy storage devices (Hong et al., 2014).
  • Polymerization Catalyst Systems : Research on polymerizing 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride highlights the role of aminopyridines in catalyzing polymer synthesis. The efficiency of these catalyst systems is crucial for producing high-quality polymers with potential applications in various industries (Kim et al., 2018).

Spectroscopy and Structural Analysis

  • Spectroscopic and Structural Characterization : The synthesis and characterization of 3,5-bis(2,5-dimethylphenyl)pyridine provide insights into its structural, electronic, and bioactive properties. Such detailed analyses are foundational for further applications in materials science and biological activity studies (Akram et al., 2020).

Biochemical Analysis

Biochemical Properties

5-(2,3-Dimethylphenyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain aminopyridinato ligands, which are known for their versatility in coordination chemistry . These interactions often involve the formation of stable complexes with transition metals, which can influence the compound’s reactivity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to alterations in signal transduction pathways, thereby affecting cellular responses and functions . Additionally, changes in gene expression induced by this compound can result in varied cellular outcomes, including modifications in metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with transition metals plays a crucial role in its mechanism of action . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that determine its long-term impact on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential alterations in cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism, affecting overall cellular health and function . Understanding these interactions is crucial for determining the compound’s potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, making it essential to study these transport mechanisms in detail.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-4-3-5-12(10(9)2)11-6-7-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOBNMGODHNQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CN=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.